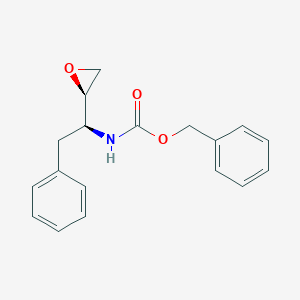

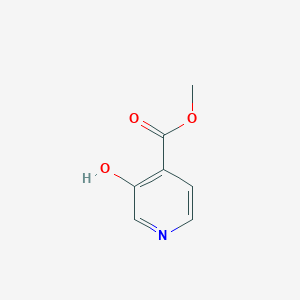

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antineoplastic Drug Candidates

Compounds with structures related to "(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane" have been explored for their potential as antineoplastic (anti-cancer) drug candidates. For instance, a series of compounds demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs, with features such as greater tumor-selective toxicity and the ability to modulate multi-drug resistance. These compounds induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties, coupled with tolerability in mice, highlight their potential for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Chemical and Pharmacological Potential

The chemical transformations and biological activity of derivatives containing a sultone core have been studied, showing the possibility of constructing new molecular systems with attractive pharmacological properties. These studies reveal a broad pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties, underscoring the need for further research into these compounds (Hryhoriv et al., 2021).

Peptide Synthesis and Studies

The use of specific amino acids, such as TOAC (a spin label amino acid), in peptide synthesis has been reviewed, focusing on their chemical, physicochemical, spectroscopic, and conformational aspects. Incorporating such cyclic molecules into peptides has been very useful for analyzing backbone dynamics and peptide secondary structure, with applications in studying peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions. This research suggests the growing importance of unnatural amino acids in peptide research (Schreier et al., 2012).

Future Directions

properties

IUPAC Name |

benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMMNMFHRIMJD-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)

![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)